molecular formula C20H16N2O3 B12156204 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

Cat. No.: B12156204
M. Wt: 332.4 g/mol
InChI Key: JVUYRSQNOUAQNH-UHFFFAOYSA-N
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Description

2-Methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a complex organic compound that features a benzamide group linked to an indole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxybenzoic acid with an appropriate indole derivative under acidic conditions to form the desired product . The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-methoxy-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide

InChI

InChI=1S/C20H16N2O3/c1-25-17-8-3-2-5-14(17)19(23)21-11-12-9-10-16-18-13(12)6-4-7-15(18)20(24)22-16/h2-10H,11H2,1H3,(H,21,23)(H,22,24)

InChI Key

JVUYRSQNOUAQNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

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